1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a chemical compound with the molecular formula and a molecular weight of approximately 196.68 g/mol. It features a piperazine ring substituted with a chlorophenyl group at the meta position. This compound is known for its psychoactive properties and is often associated with recreational drug use, particularly in combination with other substances like 3,4-methylenedioxymethamphetamine (MDMA) .
1-(3-Chlorophenyl)piperazine (m-CPP) is a known metabolite of the antidepressant medications trazodone and nefazodone. This means that when the body processes these medications, m-CPP is one of the breakdown products [].
m-CPP has been explored for its potential therapeutic applications in various areas, including:
Due to its ability to interact with the serotonin system in the brain, m-CPP has been used as a research tool to study serotonin receptor function and signaling pathways. This can be helpful in understanding the role of serotonin in various neurological and psychiatric disorders [].
m-CPP, particularly in its hydrochloride form, has been sold illegally as an "Ecstasy mimic" due to some structural similarities to MDMA (3,4-methylenedioxymethamphetamine). Research has focused on identifying and detecting m-CPP in seized drugs and biological samples to aid law enforcement and forensic investigations [].
1-(3-Chlorophenyl)piperazine exhibits significant biological activity, primarily as a serotonin receptor ligand. It acts on several serotonin receptors, including 5-HT2A and 5-HT2C, which are implicated in mood regulation and various psychiatric disorders. Research indicates that it may have effects similar to those of other psychoactive substances, contributing to its classification as a designer drug .
Additionally, mCPP is recognized as a metabolite of trazodone, an antidepressant that functions through combined serotonin reuptake inhibition and receptor antagonism .
The synthesis of 1-(3-Chlorophenyl)piperazine can be achieved through several methods:
1-(3-Chlorophenyl)piperazine has several applications:
Studies have shown that 1-(3-Chlorophenyl)piperazine interacts with various neurotransmitter systems beyond serotonin. Its interactions can lead to both stimulant and hallucinogenic effects, depending on the dosage and context of use. Research indicates potential drug-drug interactions when combined with other psychoactive substances, necessitating caution in clinical settings .
Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-(4-Chlorophenyl)piperazine | Chlorine at para position on phenyl ring | Often referred to as para-chlorophenylpiperazine; exhibits different receptor activity. |
1-(2-Chlorophenyl)piperazine | Chlorine at ortho position on phenyl ring | Known as ortho-chlorophenylpiperazine; may have distinct pharmacological effects. |
Trazodone | A triazolopyridine derivative | Acts as an antidepressant; mCPP is its active metabolite. |
1-(3-Chlorophenyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of trazodone, which influences its psychoactive properties and potential therapeutic applications .
Irritant;Health Hazard